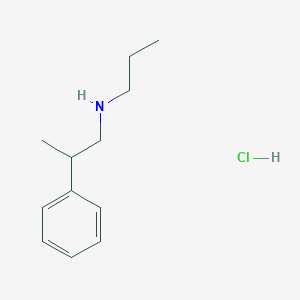

![molecular formula C8H12ClNS B3086126 (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride CAS No. 1158499-74-1](/img/structure/B3086126.png)

(prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride

Übersicht

Beschreibung

N-(Thien-2-ylmethyl)prop-2-en-1-amine is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-(Thien-2-ylmethyl)prop-2-en-1-amine consists of a prop-2-en-1-amine group attached to a thien-2-ylmethyl group . The exact 3D structure would require more specific information or computational chemistry techniques to determine .Physical and Chemical Properties Analysis

N-(Thien-2-ylmethyl)prop-2-en-1-amine is a liquid at room temperature. It has a predicted boiling point of approximately 218.7°C at 760 mmHg and a predicted density of approximately 1.0 g/mL. Its refractive index is predicted to be 1.54 at 20°C .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes (AOPs) for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo compounds, are pivotal in industries like textiles and agriculture but are resistant to conventional degradation processes. Advanced Oxidation Processes (AOPs) are effective in mineralizing these compounds, enhancing water treatment schemes' efficacy. AOPs like ozonation and Fenton processes exhibit high reactivity towards nitrogen-containing compounds, showcasing potential for efficient degradation pathways relevant to compounds like N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride (Bhat & Gogate, 2021).

Catalysis and Isomerization

Transition metal complexes catalyze isomerization in N-allylic systems, including amines and amides. This process is crucial for synthesizing enamines, enamides, and azadienes, highlighting the utility of nitrogen-containing compounds in producing complex organic molecules. The specificity of this application suggests potential research directions for N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride in catalysis and organic synthesis (Krompiec et al., 2008).

Biomedical Applications: Drug and Gene Delivery

Poly(amidoamine) (PAMAM) dendrimers, with numerous active amine groups, enhance the solubility of hydrophobic drugs. PEGylation, the conjugation with polyethylene glycol, mitigates the toxicity of these amine groups, expanding the biomedical applications of nitrogen-containing compounds in drug and gene delivery systems. This indicates potential biomedical applications for similarly structured compounds, including N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride, especially in targeted drug delivery and gene therapy (Luong et al., 2016).

Environmental Remediation: PFAS Removal

Amine-containing sorbents have emerged as effective solutions for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The interaction between PFAS and the amine groups, alongside the sorbent's morphology and hydrophobic interactions, underlines the potential of nitrogen-containing compounds in environmental remediation. This application could extend to N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride, offering a novel approach to tackling persistent organic pollutants (Ateia et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit tyrosinase, a key enzyme in melanogenesis .

Mode of Action

It’s worth noting that related compounds have shown strong competitive inhibition activity against mushroom tyrosinase . This suggests that (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride might interact with its target in a similar manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Tyrosinase plays a crucial role in this pathway, catalyzing the oxidation of tyrosine to dopaquinone, a precursor to melanin .

Result of Action

If the compound does indeed inhibit tyrosinase, it could potentially lead to a decrease in melanin production .

Safety and Hazards

While specific safety and hazard information for N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride is not available, it’s important to handle all research chemicals with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for the compound for specific handling instructions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFFULIRPRCHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

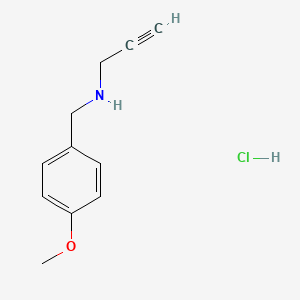

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)

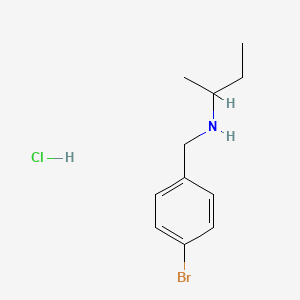

![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)

amine hydrochloride](/img/structure/B3086067.png)

![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)

![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)

![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)

![({[1,1'-biphenyl]-4-yl}methyl)(2-methylpropyl)amine hydrochloride](/img/structure/B3086117.png)

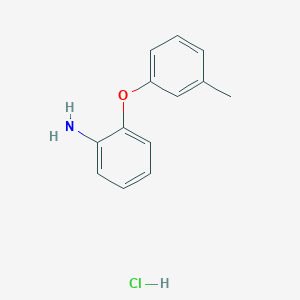

![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)